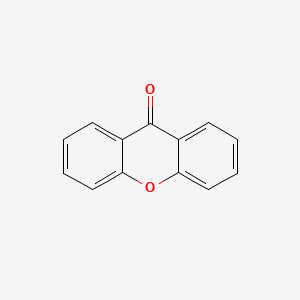

Xanthone

Description

Structure

3D Structure

Properties

IUPAC Name |

xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELGWHKGNBSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021795 | |

| Record name | Xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Xanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000585 [mmHg] | |

| Record name | Xanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-47-1 | |

| Record name | Xanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthen-9-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9749WEV0CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Xanthone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly secondary metabolites found in a variety of natural sources, including higher plants, fungi, and marine organisms.[1][2] This technical guide provides an in-depth overview of the primary natural origins of xanthone compounds, presenting quantitative data on their abundance, detailed experimental protocols for their extraction and isolation, and an exploration of the key signaling pathways they modulate. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these bioactive molecules.

Principal Natural Sources of Xanthones

Xanthones are widely distributed in nature, with over 2000 identified compounds.[1] They are most abundantly found in higher plants, but are also significant metabolites in fungi, lichens, and marine organisms.[1][3]

Higher Plants

Higher plants are the most prolific source of xanthones, with compounds isolated from over 20 plant families.[1] The families Guttiferae (Clusiaceae), Gentianaceae, Polygalaceae, and Moraceae are particularly rich in these compounds.[1][2]

-

Garcinia species (Guttiferae): The genus Garcinia, most notably Garcinia mangostana (mangosteen), is a prominent source of a diverse range of xanthones.[4] The pericarp of the mangosteen fruit is especially rich in these compounds, with α-mangostin and γ-mangostin being the most abundant.[4][5] Other xanthones found in mangosteen include gartanin, 8-deoxygartanin, and garcinone E.[4]

-

Hypericum species (Hypericaceae): Commonly known as St. John's Wort, Hypericum perforatum is another significant source of xanthones.[1][2] These compounds are found in both the aerial parts and the roots of the plant.[2][6]

-

Gentiana species (Gentianaceae): Plants of the Gentiana genus, such as Gentiana lutea, are known to produce a variety of xanthones, including gentisin (B1671442) and isogentisin.[7][8]

Fungi

Fungi represent a significant and diverse source of xanthones, accounting for approximately 15% of known natural xanthones.[3] The family Aspergillaceae is a notable producer of these compounds.[2] Fungi are the primary source of this compound dimers.[9]

-

Aspergillus species: Various species of Aspergillus are known to synthesize xanthones.[3]

-

Other Fungal Genera: Xanthones have also been isolated from other fungal genera, contributing to the structural diversity of this class of compounds.

Marine Organisms

The marine environment is a promising frontier for the discovery of novel bioactive compounds, including xanthones. These are primarily isolated from marine-derived fungi and actinomycetes.[10][11]

-

Marine-Derived Fungi: Fungi associated with marine organisms such as sponges and jellyfish have been found to produce a variety of xanthones.[10]

-

Marine Actinomycetes: Actinomycetes, particularly from the genus Streptomyces, isolated from marine environments, are also a source of unique this compound structures.[12][13]

Lichens

Lichens, which are symbiotic organisms of fungi and algae, also produce xanthones.[3]

Quantitative Analysis of this compound Content

The concentration of xanthones can vary significantly depending on the natural source, the specific part of the organism, and the extraction method used. The following tables summarize quantitative data for prominent this compound-producing species.

Table 1: this compound Content in Garcinia mangostana

| Plant Part | This compound Compound | Concentration | Reference |

| Pericarp (wet basis) | α-mangostin | 382.2 mg/g | [5] |

| Pericarp (wet basis) | γ-mangostin | 144.9 mg/g | [5] |

| Pericarp (dry basis) | Total Xanthones | 31.26 mg/g | [4] |

| Yellow Gum (wet basis) | α-mangostin | 382.2 mg/g | [4][5] |

| Yellow Gum (wet basis) | γ-mangostin | 144.9 mg/g | [4][5] |

| Capsule Preparation A | Total Xanthones | 100.8 µg/mg | [14][15] |

| Capsule Preparation B | Total Xanthones | 197 µg/mg | [14][15] |

| Capsule Preparation C | Total Xanthones | 50.2 µg/mg | [14][15] |

Table 2: this compound Content in Hypericum perforatum

| Plant Part/Culture | Condition | Total this compound Concentration | Reference |

| Suspension Cultures | Elicited with Agrobacterium tumefaciens | 12-fold increase | [1] |

| Root Cultures | Control | ~1.5 mg/g DW | [16] |

| Root Cultures | Elicited with 400 mg/L Chitosan Oligosaccharides | ~18 mg/g DW | [16] |

Table 3: this compound Content in Gentiana lutea

| Plant Part | This compound Compound | Concentration (% of extract) | Reference |

| Roots | Gentisin | 0.02 - 0.07% | [7] |

| Roots | Isogentisin | 0.04 - 0.11% | [7] |

Experimental Protocols for Extraction and Isolation

The selection of an appropriate extraction method is crucial for obtaining high yields of xanthones with preserved bioactivity.

Solvent Extraction

This is a conventional method for extracting xanthones from plant material.

-

Protocol:

-

Sample Preparation: The plant material (e.g., dried and ground mangosteen pericarp) is prepared.

-

Solvent Selection: A suitable organic solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) is chosen. 80% ethanol has been shown to be effective for this compound extraction from mangosteen pericarp.

-

Extraction: The plant material is macerated or subjected to Soxhlet extraction with the chosen solvent. For maceration, the material is soaked in the solvent for a specified period (e.g., 2 hours). Soxhlet extraction provides a continuous extraction process.[4]

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

-

Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[2]

-

Ultrasonic-Assisted Extraction (UAE)

UAE is a modern and efficient method that utilizes ultrasonic waves to enhance the extraction process.

-

Protocol:

-

Sample and Solvent: A known amount of the dried plant material is mixed with a specific volume of solvent (e.g., 80% ethanol) in an extraction vessel.[17]

-

Ultrasonication: The mixture is subjected to ultrasonic waves using an ultrasonic probe or bath. Key parameters to optimize include temperature (e.g., 33°C), ultrasonic amplitude (e.g., 75%), and extraction time (e.g., 0.5 hours).[17][18]

-

Post-Extraction Processing: Following ultrasonication, the extract is filtered and concentrated as described in the solvent extraction protocol.[17]

-

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. This method is considered a green technology due to the use of a non-toxic and environmentally benign solvent.[19][20]

-

Protocol:

-

Apparatus: A supercritical fluid extractor is used.

-

Parameters: The extraction conditions are set, including temperature (e.g., 60-70°C) and pressure (e.g., 250-450 bar).[19] An entrainer or co-solvent such as ethanol may be added to the supercritical CO₂ to enhance the solubility of the xanthones.[21]

-

Extraction: The prepared plant material is placed in the extraction vessel, and the supercritical fluid is passed through it. The extracted compounds are then separated from the supercritical fluid by depressurization.

-

Collection: The this compound-rich extract is collected in a separator.

-

Signaling Pathways Modulated by Xanthones

Xanthones exert their diverse biological activities by modulating various intracellular signaling pathways.

AMPK Signaling Pathway

The 5' AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. Certain xanthones, such as α-mangostin, have been shown to activate this pathway, leading to downstream effects like the induction of autophagy.[22][23][24]

Caption: this compound-mediated activation of the AMPK signaling pathway.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses. Xanthones have been demonstrated to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[25][26][27]

References

- 1. This compound biosynthesis in Hypericum perforatum cells provides antioxidant and antimicrobial protection upon biotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive xanthones from the roots of Hypericum perforatum (common St John’s wort) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distribution of major xanthones in the pericarp, aril, and yellow gum of mangosteen (Garcinia mangostana linn.) fruit and their contribution to antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive xanthones from the roots of Hypericum perforatum (common St John's wort) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonprenylated Xanthones from Gentiana lutea, Frasera caroliniensis, and Centaurium erythraea as Novel Inhibitors of Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Dimers in Angiosperms, Fungi, Lichens: Comprehensive Review of Their Sources, Structures, and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine-Derived this compound from 2010 to 2021: Isolation, Bioactivities and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 13. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. α-Mangostin, a dietary this compound, induces autophagic cell death by activating the AMP-activated protein kinase pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. AMPK-dependent autophagy activation and alpha-Synuclein clearance: a putative mechanism behind alpha-mangostin's neuroprotection in a rotenone-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Novel Biological Role of α-Mangostin in Modulating Inflammatory Response Through the Activation of SIRT-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Xanthones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones, a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone scaffold, represent a significant and diverse group of natural products. Their history is deeply intertwined with the development of natural product chemistry, from the early days of isolation and structural elucidation to modern drug discovery efforts. This technical guide provides a comprehensive historical perspective on the discovery of xanthones, detailing the key milestones, pioneering researchers, and the evolution of experimental techniques. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the rich history and promising future of these remarkable compounds.

The Dawn of Discovery: Early Isolations

The story of xanthones begins in the 19th century, a period marked by the burgeoning field of phytochemistry. The first naturally occurring xanthone to be isolated was gentisin (B1671442) . While some sources date this discovery to 1821 from the roots of yellow gentian (Gentiana lutea), a more concrete early scientific report comes from H. Hlasiwetz and L. Barth in 1861.[1] Gentian root has a long history in traditional medicine as a bitter tonic, and it was this bitterness that likely spurred early chemical investigations.[2]

Decades later, in 1855, the German chemist W. Schmid isolated a yellow pigment from the pericarp of the mangosteen fruit (Garcinia mangostana), which he named mangostin .[3][4] This compound, later identified as α-mangostin, would become one of the most extensively studied xanthones due to its wide range of biological activities. Schmid's work was published in the prestigious journal Justus Liebigs Annalen der Chemie, a testament to the significance of this discovery at the time.[3]

The very term "this compound" is derived from the Greek word "xanthos," meaning yellow, a nod to the characteristic color of these early isolates. While the compounds were discovered in the 19th century, the nomenclature for the chemical class "this compound" was formally introduced later, with some sources attributing its first use to J.C. Robert in 1961.[1]

Key Milestones in this compound Discovery

The timeline below highlights some of the pivotal moments in the historical discovery and development of xanthones.

| Year | Milestone | Key Compound(s) | Source Organism | Significance |

| 1821/1861 | First isolation of a natural this compound. | Gentisin | Gentiana lutea (Yellow Gentian) | Marked the beginning of this compound chemistry.[1] |

| 1855 | Isolation of mangostin. | α-Mangostin | Garcinia mangostana (Mangosteen) | Discovery of a this compound with significant therapeutic potential.[3][4] |

| 1939 | Introduction of synthetic this compound as an insecticide. | This compound | Synthetic | First large-scale application of the this compound scaffold.[5] |

| 1970 | First isolation of a prenylated this compound from a fungus. | Tajithis compound | Aspergillus stellatus | Expanded the known natural sources of xanthones beyond higher plants.[1] |

Experimental Protocols: A Journey Through Time

The methodologies for isolating and characterizing xanthones have evolved dramatically. Early discoveries relied on classical techniques that, while rudimentary by today's standards, were groundbreaking for their time.

Classical Isolation and Characterization of Gentisin (circa 19th Century)

Objective: To isolate the yellow pigment from the roots of Gentiana lutea.

Materials:

-

Dried and powdered roots of Gentiana lutea

-

Ethanol (B145695) or a similar alcohol solvent

-

Water

-

Lead acetate (B1210297) or other precipitating agents

-

Apparatus for extraction (e.g., maceration or percolation)

-

Filtration apparatus

-

Crystallization dishes

-

Heating apparatus (e.g., water bath)

-

Capillary tubes and a melting point apparatus

Methodology:

-

Extraction: The powdered gentian root would be subjected to solvent extraction. This likely involved maceration (soaking) or percolation with ethanol for an extended period to draw out the soluble compounds.

-

Concentration: The resulting alcoholic extract would be filtered and then concentrated by distillation to remove a significant portion of the solvent.

-

Purification by Precipitation: The concentrated extract, likely containing a mixture of glycosides, bitter principles, and pigments, would then be treated to remove impurities. A common technique of the era was the use of lead acetate to precipitate tannins and other unwanted materials. The excess lead would then be removed, for instance, by bubbling hydrogen sulfide (B99878) gas through the solution to precipitate lead sulfide.

-

Crystallization: The purified extract would be further concentrated and left to stand, allowing the gentisin to crystallize. Recrystallization from a suitable solvent, likely aqueous ethanol, would have been performed multiple times to achieve a purer compound.

-

Characterization: The purity of the isolated gentisin crystals would be assessed by their sharp melting point, a key analytical technique of the time. The crystalline form and color would also be noted as important identifiers.

Classical Isolation and Characterization of α-Mangostin (circa 1855)

Similarly, a probable classical protocol for W. Schmid's isolation of α-mangostin from mangosteen pericarp is outlined below.

Objective: To isolate the yellow crystalline substance from the pericarp of Garcinia mangostana.

Materials:

-

Dried and powdered mangosteen pericarp

-

Alcohol (e.g., ethanol)

-

Water

-

Apparatus for Soxhlet extraction or maceration

-

Filtration apparatus

-

Crystallization dishes

-

Melting point apparatus

Methodology:

-

Extraction: The dried and powdered pericarp would be extracted with a suitable organic solvent. Given the properties of α-mangostin, ethanol would have been an effective choice. The use of a Soxhlet apparatus, which was becoming available in the mid-19th century, would have provided a more efficient continuous extraction.

-

Solvent Removal: The ethanolic extract would be concentrated under reduced pressure to yield a crude residue.

-

Purification: The crude extract would likely be washed with water to remove any water-soluble impurities.

-

Crystallization: The resulting solid would be dissolved in a minimal amount of hot ethanol and allowed to cool slowly. This process of recrystallization would be repeated to obtain pure, yellow crystals of α-mangostin.

-

Characterization: The identity and purity of the isolated compound would be confirmed by determining its melting point and observing its characteristic crystalline structure.

Visualization of Historical Workflow

The following diagram illustrates the general workflow that would have been employed in the 19th century for the discovery of a new natural product like a this compound.

Early Investigations into Biological Activity and Signaling Pathways

While the isolation of xanthones occurred in the 19th century, a deep understanding of their biological activities and mechanisms of action is a more recent development, largely from the mid-20th century onwards with the advent of modern pharmacology and molecular biology.

Early pharmacological studies, if any, would have been limited to observing the physiological effects of crude extracts or partially purified compounds in animal models. For example, the well-known use of gentian root as a digestive aid would have been the primary focus of early investigations into the bioactivity of its constituents.

Modern research, however, has unveiled a plethora of activities for these pioneering xanthones. For instance, α-mangostin is now known to interact with a multitude of signaling pathways, contributing to its anti-inflammatory, antioxidant, and anticancer properties. One of the key pathways modulated by α-mangostin is the NF-κB (Nuclear Factor-kappa B) signaling pathway , a central regulator of inflammation and cell survival.

The diagram below illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of intervention for a this compound like α-mangostin.

Conclusion

The journey of xanthones, from their initial discovery in the 19th century to their current status as promising therapeutic leads, is a compelling narrative of scientific progress. The pioneering work of early chemists, armed with classical techniques, laid the foundation for our modern understanding of these fascinating natural products. While the experimental protocols have been revolutionized, the fundamental goal remains the same: to harness the chemical diversity of nature for the betterment of human health. This historical perspective serves not only as a record of past achievements but also as an inspiration for future research into the vast and still largely unexplored world of xanthones.

References

- 1. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. demichellot.com [demichellot.com]

- 3. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

The Architecture of Nature's Yellow Pigments: A Technical Guide to Xanthone Biosynthesis in Plants and Fungi

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathways of xanthones, a diverse class of polyphenolic compounds with significant pharmacological interest, in both plant and fungal kingdoms. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmaceutical sciences.

Introduction

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a prominent class of secondary metabolites found across various plant families, including Clusiaceae, Hypericaceae, and Gentianaceae, as well as in numerous fungal species.[1] Their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, has made them attractive targets for drug discovery and development. Understanding their biosynthesis is crucial for harnessing their therapeutic potential, either through direct extraction, synthetic biology approaches, or metabolic engineering of producer organisms. This guide delineates the distinct biosynthetic routes employed by plants and fungi to construct the xanthone core and subsequently diversify it into a myriad of derivatives.

Biosynthesis of Xanthones in Plants

In the plant kingdom, the biosynthesis of the this compound scaffold is a confluence of two major metabolic pathways: the shikimate pathway and the acetate-malonate pathway.[2] These pathways provide the foundational building blocks for the characteristic C6-C1-C6 structure of xanthones. Two primary routes, differentiated by their initial precursors from the shikimate pathway, have been elucidated: the L-phenylalanine-dependent pathway and the L-phenylalanine-independent pathway.[3]

The Central Benzophenone (B1666685) Intermediate

Both pathways converge on the formation of a key benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone, which serves as the direct precursor to the this compound core.[4][5] The formation of this central molecule is a critical juncture in this compound biosynthesis.

Phenylalanine-Dependent Pathway

Prominently active in the Hypericaceae family, this pathway commences with L-phenylalanine, an aromatic amino acid derived from the shikimate pathway.[3] L-phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of subsequent enzymatic reactions, including the action of cinnamate-4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) , leads to the formation of benzoyl-CoA.[6] This activated benzoic acid derivative then enters the polyketide pathway.

A type III polyketide synthase, benzophenone synthase (BPS) , catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone.[7][8] This intermediate is then hydroxylated at the 3'-position by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H) , to yield 2,3′,4,6-tetrahydroxybenzophenone.[6]

Phenylalanine-Independent Pathway

Observed in the Gentianaceae family, this pathway bypasses L-phenylalanine and utilizes an earlier intermediate of the shikimate pathway, 3-hydroxybenzoic acid.[3] This precursor is activated to 3-hydroxybenzoyl-CoA, which then serves as the starter molecule for condensation with three molecules of malonyl-CoA, catalyzed by a synthase activity, to form a tetrahydroxybenzophenone isomer.[4][6]

Formation of the this compound Core and Subsequent Modifications

The final and defining step in the formation of the this compound scaffold is the regioselective oxidative cyclization of 2,3′,4,6-tetrahydroxybenzophenone. This intramolecular C-O phenol (B47542) coupling reaction is catalyzed by specific cytochrome P450 enzymes.[4] Two distinct synthases determine the final hydroxylation pattern of the core:

-

1,3,7-trihydroxythis compound synthase (CYP81AA1) catalyzes the cyclization to form 1,3,7-trihydroxythis compound.

-

1,3,5-trihydroxythis compound synthase (CYP81AA2) directs the formation of 1,3,5-trihydroxythis compound.

Following the creation of the core structure, a vast array of this compound derivatives is generated through further enzymatic modifications, including hydroxylation, O-methylation, glycosylation, and prenylation, leading to the chemical diversity observed in nature.

Biosynthesis of Xanthones in Fungi

In contrast to the mixed biosynthetic origin in plants, the this compound scaffold in fungi is exclusively derived from the polyketide pathway.[1] Fungal this compound biosynthesis is orchestrated by large, multifunctional enzymes known as non-reducing polyketide synthases (NR-PKSs) . These enzymes iteratively condense acetyl-CoA and malonyl-CoA units to assemble a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to form the this compound core.

The biosynthesis of many fungal secondary metabolites, including xanthones, is often encoded by physically linked genes in biosynthetic gene clusters (BGCs) .[9][10] These clusters typically contain the core PKS gene along with genes for transcription factors and tailoring enzymes that modify the initial polyketide product.

A representative example is the biosynthesis of shamithis compound (B1255159) in Aspergillus species. The process is initiated by an NR-PKS that produces an anthraquinone (B42736) intermediate, emodin. Emodin is then converted to chrysophanol, which undergoes oxidative cleavage of one of the rings to form a benzophenone intermediate. This benzophenone is then cyclized to form the this compound core, which is subsequently modified by tailoring enzymes, such as prenyltransferases, to yield the final product.

Quantitative Data on this compound Production

The production of xanthones can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data on this compound content in selected plant species.

| Plant Species | Tissue/Culture Type | This compound(s) Quantified | Concentration/Yield | Reference(s) |

| Centaurium erythraea | In vitro shoots | Eustomin, Demethyleustomin | Higher than in wild plants | [11] |

| Centaurium erythraea | Cell Culture | 1,5-dihydroxy-3-methoxythis compound | Accumulation upon elicitation | [12] |

| Centaurium erythraea & C. littorale | Cell Culture | 3,5,6,7,8-Pentamethoxy-1-O-primeverosylthis compound | Major constituent | [12] |

| Gentiana lutea, Frasera caroliniensis, Centaurium erythraea | Various | 29 different xanthones | Quantified by HPLC | [11] |

Table 1: Quantitative analysis of xanthones in Centaurium and other Gentianaceae species.

Experimental Protocols

The study of this compound biosynthesis involves a range of biochemical and molecular biology techniques. Below are generalized protocols for key experiments.

General Protocol for Benzophenone Synthase (BPS) Enzyme Assay

This assay measures the formation of the benzophenone product from its CoA-ester precursor and malonyl-CoA.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0) containing the starter substrate (e.g., benzoyl-CoA), [2-14C]malonyl-CoA, and purified recombinant BPS enzyme.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an acidic solution (e.g., 20% acetic acid). Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Separate the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the radiolabeled benzophenone product using a radioisotope detector or by liquid scintillation counting.

General Protocol for Heterologous Expression of Plant Cytochrome P450 Enzymes (e.g., CYP81AA1) in Saccharomyces cerevisiae

Yeast is a common host for expressing plant P450s, which are membrane-bound enzymes.

-

Gene Cloning: Clone the full-length cDNA of the target P450 gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform a suitable S. cerevisiae strain (e.g., INVSc1) with the expression construct.

-

Culture and Induction: Grow the transformed yeast cells in a selective medium to the mid-log phase. Induce protein expression by adding galactose to the medium.

-

Microsome Isolation: Harvest the yeast cells and mechanically disrupt them (e.g., using glass beads). Isolate the microsomal fraction, which contains the expressed P450, by differential centrifugation.

-

Enzyme Assay: Use the isolated microsomes for in vitro enzyme assays with the appropriate substrate (e.g., 2,3′,4,6-tetrahydroxybenzophenone) and a required NADPH-cytochrome P450 reductase.

General Protocol for Extraction and Quantification of Xanthones from Fungal Cultures

This protocol outlines the steps for extracting and analyzing xanthones produced by a fungal strain.

-

Fungal Cultivation: Grow the fungal strain of interest in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: After a desired incubation period, separate the mycelium from the culture broth by filtration. Extract the mycelium and the culture filtrate separately with an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Concentration: Evaporate the solvent from the extracts under reduced pressure to obtain the crude extracts.

-

HPLC Analysis: Redissolve the crude extracts in a suitable solvent (e.g., methanol) and analyze by HPLC coupled with a diode-array detector (DAD) or mass spectrometer (MS).

-

Quantification: Quantify the individual xanthones by comparing their peak areas to those of authentic standards at a specific wavelength (e.g., 254 nm).

Conclusion

The biosynthesis of xanthones represents a fascinating example of metabolic diversity, with plants and fungi employing distinct yet elegant strategies to construct this important class of natural products. While significant progress has been made in elucidating the core biosynthetic pathways and identifying key enzymes, further research is needed to fully characterize the kinetics and regulatory mechanisms of these enzymes. Detailed knowledge of these biosynthetic pathways will not only deepen our understanding of plant and fungal secondary metabolism but also pave the way for the development of novel biotechnological platforms for the sustainable production of valuable this compound-based pharmaceuticals.

References

- 1. Benzophenone synthase and chalcone synthase from Hypericum androsaemum cell cultures: cDNA cloning, functional expression, and site-directed mutagenesis of two polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzophenone synthase from Garcinia mangostana L. pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of iridoids, secoiridoids and xanthones in Centaurium erythraea, Frasera caroliniensis and Gentiana lutea using LC-MS and RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CONSTITUTIVE AND ELICITOR-INDUCED XANTHONES IN CELL CULTURES OF CENTAURIUM ERYTHRAEA AND CENTAURIUM LITTORALE | International Society for Horticultural Science [ishs.org]

The Diverse World of Naturally Occurring Xanthones: A Technical Guide to Their Classification, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the classification of naturally occurring xanthone derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by detailing the structural diversity, biosynthetic origins, and significant biological activities of this important class of phytochemicals. This guide also outlines the key experimental methodologies for their isolation, purification, and structural elucidation, and presents quantitative data on their biological potency in a clear, comparative format.

Introduction to Xanthones

Xanthones, characterized by a dibenzo-γ-pyrone scaffold, are a class of heterocyclic secondary metabolites found in a variety of higher plants, fungi, and lichens. The term "this compound" originates from the Greek word "xanthos," meaning yellow, which is a characteristic color of many of these compounds in their solid state. The first this compound derivative, gentisin, was isolated in 1821 from the roots of Gentiana lutea. Since then, over 200 naturally occurring xanthones have been identified, exhibiting a remarkable structural diversity that contributes to their wide range of pharmacological properties.[1]

The this compound core can be substituted with various functional groups, including hydroxyl, methoxy (B1213986), prenyl, and glycosyl moieties. These substitutions significantly influence the physicochemical properties and biological activities of the resulting derivatives, which include anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral effects.[2][3] This structural and biological diversity makes xanthones a "privileged structure" in medicinal chemistry and a promising source for the development of new therapeutic agents.[2]

Classification of Naturally Occurring this compound Derivatives

The classification of naturally occurring xanthones is primarily based on their chemical structure, specifically the nature and arrangement of substituents on the dibenzo-γ-pyrone nucleus. The major classes are outlined below.

Structural Classification

A widely accepted classification system divides xanthones into six main groups:

-

Simple Oxygenated Xanthones: These are the most basic xanthones, substituted only with hydroxyl and/or methoxy groups. They can be further subdivided based on the number of oxygen-containing substituents.

-

This compound Glycosides: In this class, one or more hydroxyl groups of the this compound scaffold are attached to a sugar moiety. These can be further classified as O-glycosides or C-glycosides, depending on the nature of the linkage.[4]

-

Prenylated Xanthones: This is the largest and most structurally diverse class of naturally occurring xanthones, characterized by the presence of one or more isoprenyl (prenyl) or related side chains. The position and modifications of these lipophilic chains are crucial for their biological activity.

-

Xanthonolignoids: These are complex derivatives formed by the combination of a this compound moiety with a lignan (B3055560) (phenylpropanoid) unit.

-

Bis-xanthones: This class consists of dimeric this compound derivatives.

-

Miscellaneous Xanthones: This category includes xanthones with more unusual structural features that do not fit into the other classes.

This classification provides a systematic framework for understanding the vast structural diversity of xanthones.

Figure 1: Structural Classification of this compound Derivatives

Biosynthetic Classification

An alternative classification can be based on the biosynthetic pathways from which xanthones are derived. There are two primary pathways:

-

Acetate-Malonate Pathway: This pathway is common in fungi and lichens and leads to xanthones with specific oxygenation patterns.

-

Shikimate-Acetate Pathway: This is the predominant pathway in higher plants. It involves the condensation of intermediates from the shikimic acid and acetate-malonate pathways.

Understanding the biosynthetic origin can provide insights into the chemotaxonomy of this compound-producing organisms and the potential for biosynthetic engineering.

Figure 2: Biosynthetic Pathways of Xanthones

Quantitative Data on Biological Activities

The biological activities of this compound derivatives are a major focus of research. The following tables summarize some of the key quantitative data on their anticancer and anti-inflammatory activities.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a range of cancer cell lines. The 50% inhibitory concentration (IC50) is a common measure of a compound's potency.

| This compound Derivative | Cancer Cell Line | IC50 (µM) |

| α-Mangostin | A549 (Lung) | 1.73[2] |

| α-Mangostin | Prostate (various) | 5.9 - 22.5[2] |

| Rubrathis compound | MCF-7 (Breast) | 9.0[2] |

| Gerontothis compound C hydrate | KB, HeLa S3, MCF-7, Hep G2 | 5.6 - 7.5[5] |

| Compound 5 (a novel hydroxyl- and halogen-substituted this compound) | WiDR (Colon) | 37.8[6][7] |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB | 20[8] |

| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB | 35[8] |

Anti-inflammatory Activity

Xanthones have demonstrated significant anti-inflammatory effects, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).

| This compound Derivative | Assay | IC50 (µM) |

| α-Mangostin | NO inhibition (LPS-stimulated RAW 264.7 macrophages) | 3.1[2] |

| 3'-hydroxycalothorethis compound | NO inhibition (RAW 264.7 cells) | 16.4[5] |

| 3'-hydroxycalothorethis compound | NO inhibition (BV-2 cells) | 13.8[5] |

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and structural elucidation of naturally occurring this compound derivatives.

Isolation and Purification

The isolation and purification of xanthones from natural sources typically involve a series of chromatographic techniques.

4.1.1. Extraction

-

Sample Preparation: The plant material (e.g., leaves, bark, roots) is dried and ground into a fine powder.

-

Solvent Extraction: The powdered material is extracted with a suitable organic solvent. An 80:20 mixture of acetone (B3395972) and water is often effective for extracting a broad range of xanthones.[9] The extraction can be performed by maceration, Soxhlet extraction, or ultrasonication.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.2. Chromatographic Purification

-

Column Chromatography (CC): The crude extract is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol (B129727). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing xanthones are further purified by preparative HPLC on a C18 column. A common mobile phase is a gradient of methanol or acetonitrile (B52724) in water, often with the addition of a small amount of formic acid to improve peak shape.[9]

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for the large-scale separation and purification of xanthones from complex mixtures.[10]

Figure 3: General Workflow for this compound Isolation and Purification

Structural Elucidation

The structure of a purified this compound derivative is determined using a combination of spectroscopic techniques.

4.2.1. Sample Preparation for NMR

-

Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.[11]

4.2.2. Spectroscopic Analysis

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the this compound.

-

Infrared (IR) Spectroscopy: Helps to identify functional groups such as hydroxyls and carbonyls.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for the complete structural elucidation of xanthones.

-

1D NMR:

-

¹H NMR: Provides information about the number, type, and connectivity of protons.

-

¹³C NMR and DEPT: Reveal the number and type of carbon atoms (C, CH, CH₂, CH₃).

-

-

2D NMR:

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton couplings.[11]

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the connectivity of the this compound skeleton and the positions of substituents.[11]

-

-

Figure 4: Spectroscopic Techniques for Structural Elucidation

Conclusion

Naturally occurring this compound derivatives represent a vast and structurally diverse class of phytochemicals with significant potential for drug discovery and development. Their classification based on chemical structure and biosynthetic origin provides a valuable framework for understanding their distribution and properties. The quantitative data on their biological activities, particularly in the areas of cancer and inflammation, highlight their therapeutic promise. The experimental protocols outlined in this guide provide a solid foundation for researchers to isolate, purify, and structurally characterize novel this compound derivatives from natural sources. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of this compound derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of this compound derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure elucidation and NMR assignments for two this compound derivatives from a mangrove endophytic fungus (No. ZH19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Structure elucidation of this compound derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physicochemical Landscape of Common Xanthones: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of common xanthones, offering a valuable resource for researchers, scientists, and drug development professionals. This document summarizes key quantitative data in structured tables, details established experimental protocols, and visualizes the complex signaling pathways modulated by these bioactive compounds.

Xanthones are a class of polyphenolic compounds found in a variety of plants, fungi, and lichens.[1] They possess a characteristic tricyclic ring structure (9H-xanthen-9-one) and are known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] This guide focuses on three prominent xanthones: α-mangostin, garcinone C, and gambogic acid, which are frequently the subject of drug discovery and development efforts.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of xanthones is fundamental to predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for optimizing formulation and delivery strategies. Key parameters such as melting point, solubility, partition coefficient (logP), and dissociation constant (pKa) are summarized below.

Data Presentation: Physicochemical Properties of Common Xanthones

The following tables provide a consolidated view of the quantitative physicochemical data for xanthone, α-mangostin, garcinone C, and gambogic acid. These values have been compiled from various literature sources and computational predictions.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| This compound | C₁₃H₈O₂ | 196.205 | 172-174[3][4] |

| α-Mangostin | C₂₄H₂₆O₆ | 410.466 | 180-182[5][6] |

| Garcinone C | C₂₃H₂₆O₇ | 414.454 | 216-218[7][8] |

| Gambogic Acid | C₃₈H₄₄O₈ | 628.762 | Not Available |

Table 1: General Properties of Common Xanthones

| Compound | Water Solubility | LogP | pKa |

| This compound | 2.6 µg/mL[2][9] | 2.95 (calculated)[10] | Not Available |

| α-Mangostin | Poor[11] | 4.15 (calculated)[4] | 7.24 (strongest acidic, predicted)[12] |

| Garcinone C | Not Available | 4.38 (predicted) | 7.13 (predicted)[13] |

| Gambogic Acid | Poor[14][15] | 7.3 (calculated)[16] | Not Available |

Table 2: Solubility and Partition/Dissociation Constants of Common Xanthones

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections outline the standard experimental methodologies for measuring melting point, solubility, and the octanol-water partition coefficient (logP).

Melting Point Determination

The melting point of a compound is a key indicator of its purity.[17] A sharp melting range typically signifies a pure substance, while a broad melting range often indicates the presence of impurities.[17]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry this compound sample is packed into a capillary tube to a height of 2-3 mm.[18]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[18][19]

-

Heating and Observation: The sample is heated at a controlled rate.[19] Initially, a rapid heating rate can be used to determine an approximate melting range.[18] For a more accurate measurement, the heating rate is slowed to approximately 1-2°C per minute as the temperature approaches the expected melting point.[17][18]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting range.[20]

Solubility Determination

Aqueous solubility is a critical factor influencing the bioavailability of a drug candidate.[2] Xanthones are generally characterized by their poor water solubility.[2][9]

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[2]

-

Quantification: The concentration of the this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of the this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water layers.

-

Quantification: The concentration of the this compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.[21]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[22]

Signaling Pathways and Biological Activity

The therapeutic potential of xanthones stems from their ability to modulate various cellular signaling pathways implicated in disease pathogenesis.

α-Mangostin Signaling Pathways

α-Mangostin, a major this compound from the mangosteen fruit, has been shown to exert its anticancer and anti-inflammatory effects by targeting several key signaling cascades.[11][18] It can induce apoptosis in cancer cells through the activation of the ASK1/p38 MAPK pathway and by modulating the PI3K/Akt and NF-κB signaling pathways.[19][23][24]

Caption: α-Mangostin signaling pathways.

Garcinone C Signaling Pathways

Garcinone C, another this compound from Garcinia species, has demonstrated cytotoxic effects in cancer cells by inhibiting the Hedgehog signaling pathway.[25][26] It has also been shown to modulate the ATR/Stat3/4E-BP1 pathway, leading to cell cycle arrest.[3][27]

Caption: Garcinone C signaling pathways.

Gambogic Acid Signaling Pathways

Gambogic acid, derived from the resin of Garcinia hanburyi, exhibits potent anticancer activity by modulating multiple signaling pathways.[2] It has been shown to inhibit the Notch and VEGFR2 signaling pathways, thereby suppressing tumor growth and angiogenesis.[5][7] Additionally, it can induce apoptosis through the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[2][17]

Caption: Gambogic acid signaling pathways.

Experimental Workflow: Physicochemical Property Determination

The logical flow for determining the key physicochemical properties of a novel this compound is outlined below.

Caption: Workflow for physicochemical profiling.

References

- 1. researchgate.net [researchgate.net]

- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Updating the Pharmacological Effects of α-Mangostin Compound and Unraveling Its Mechanism of Action: A Computational Study Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mangostin - Wikipedia [en.wikipedia.org]

- 7. Gambogic Acid Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Garcinone C | C23H26O7 | CID 44159808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Showing Compound Garcinone C (FDB000646) - FooDB [foodb.ca]

- 11. researchgate.net [researchgate.net]

- 12. Showing Compound alpha-Mangostin (FDB014546) - FooDB [foodb.ca]

- 13. GARCINONE C | 76996-27-5 [m.chemicalbook.com]

- 14. Garcinone C phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 15. mdpi.com [mdpi.com]

- 16. Gambogic Acid | C38H44O8 | CID 9852185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer this compound [gavinpublishers.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway [frontiersin.org]

- 21. Pharmacokinetic characterization of mangosteen (Garcinia mangostana) fruit extract standardized to α-mangostin in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Garcinone C | axonscientific.com [axonscientific.com]

- 27. Garcinone C exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of Xanthones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones, a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, have emerged as a significant area of interest in natural product chemistry and drug discovery.[1][2] Found abundantly in higher plants, fungi, and lichens, these "privileged structures" exhibit a remarkable breadth of biological activities.[1][3][4] Their therapeutic potential is vast, spanning anticancer, anti-inflammatory, antioxidant, antimicrobial, neuroprotective, and antidiabetic properties.[5][6][7][8] The specific biological effects of xanthones are intricately linked to the type, number, and position of various functional groups attached to their tricyclic core.[1] This technical guide provides an in-depth review of the multifaceted biological activities of xanthones, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development in this promising field.

Data Presentation: A Quantitative Overview of Xanthone Bioactivity

To facilitate a comparative analysis of the therapeutic potential of various xanthones, the following tables summarize key quantitative data from in vitro studies.

Table 1: Antioxidant Activity of Selected Xanthones

| This compound Derivative | Assay | IC50 (µM) | Reference |

| This compound III (jacareubin) | DPPH radical scavenging | >1000 | |

| This compound V (2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxythis compound) | DPPH radical scavenging | 200.5 | |

| This compound V | Superoxide radical scavenging | 35.8 | |

| This compound V | Hydroxyl radical scavenging | 1.8 | |

| This compound V | Peroxynitrite scavenging | 0.9 | |

| α-Mangostin | DPPH radical scavenging | 15.2 | |

| γ-Mangostin | DPPH radical scavenging | 14.8 |

Table 2: Anticancer Activity of Selected Xanthones (IC50 values in µM)

| This compound Derivative | U-87 | SGC-7901 | PC-3 | H490 | A549 | CNE-1 | CNE-2 | Reference |

| Novel Prenylated this compound | 6.39 | 8.09 | 6.21 | 7.84 | 4.84 | 3.35 | 4.01 | [9] |

| α-Mangostin | - | - | - | - | - | - | - | |

| γ-Mangostin | - | - | - | - | - | - | - | |

| Garcinone E | - | - | - | - | - | - | - |

Table 3: Antimicrobial Activity of Selected Xanthones (MIC values in µg/mL)

| This compound Derivative | Staphylococcus aureus | MRSA | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| α-Mangostin | 0.5 - 1 | 0.5 - 1 | - | - | - | |

| Rubrathis compound | 0.31 - 1.25 | 0.31 - 1.25 | - | - | - | [10] |

| 1,5-dihydroxy-6,7-dimethoxythis compound | - | - | 16 | - | - | |

| 1,3,6-trihydroxy-7-methoxythis compound | - | - | - | - | - | |

| Questin | <50 | - | - | <50 | - |

Table 4: Anti-Inflammatory Activity of Selected Xanthones

| This compound Derivative | Cell Line | Inhibitory Action | IC50 (µM) | Reference |

| Compound 7 (from Cratoxylum formosum) | RAW 264.7 | NO Release | 3.9 | [11] |

| Compound 8 (from Cratoxylum formosum) | RAW 264.7 | NO Release | 4.3 | [11] |

| Dulxisthis compound F | RAW 264.7 | iNOS and COX-2 mRNA expression | - | [12] |

| 5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-2H,6H-pyrano-[3,2b]-xanthone | RAW 264.7 | iNOS mRNA expression | - | [12] |

| Ellidifolin | RAW 264.7 | IL-6 and TNF-α production | - | [12] |

| Swerchirin | RAW 264.7 | IL-6 and TNF-α production | - | [12] |

Experimental Protocols: Methodologies for Assessing Biological Activity

This section provides detailed protocols for key in vitro assays used to evaluate the biological activities of xanthones.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or ethanol)

-

This compound sample

-

Positive control (e.g., ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

-

-

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

-

Sample preparation: Dissolve the this compound in a suitable solvent to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay:

-

In a 96-well plate, add 100 µL of the this compound sample solution to each well.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Prepare control wells containing 100 µL of the this compound sample solution and 100 µL of methanol (without DPPH) to account for any background absorbance.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

IC50 Determination: Plot the percentage of scavenging activity against the different concentrations of the this compound. The IC50 value is the concentration of the this compound that scavenges 50% of the DPPH radicals.

-

Experimental workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

This assay evaluates the ability of a this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound sample

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

96-well cell culture plate

-

Microplate reader (absorbance at 540 nm)

-

-

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[13]

-

Treatment:

-

Pre-treat the cells with various concentrations of the this compound sample for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13]

-

-

Griess Assay:

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite (B80452) in the medium is indicative of NO production.

-

Calculation: Create a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples from the standard curve. Calculate the percentage of inhibition of NO production relative to the LPS-stimulated control.

-

IC50 Determination: Plot the percentage of inhibition against the different concentrations of the this compound to determine the IC50 value.

-

Experimental workflow for the inhibition of NO production assay.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Materials:

-

Cancer cell line (e.g., A549, HeLa)

-

Complete culture medium

-

This compound sample

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plate

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the this compound sample for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

-

IC50 Determination: Plot the percentage of cell viability against the different concentrations of the this compound to determine the IC50 value.

-

Experimental workflow for the MTT anticancer assay.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a this compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound sample

-

Positive control (antibiotic or antifungal agent)

-

96-well microplate

-

Spectrophotometer or microplate reader (for measuring turbidity)

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the this compound sample in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls:

-

Growth Control: A well containing only the broth and the inoculum (no this compound).

-

Sterility Control: A well containing only the broth (no inoculum or this compound).

-

-

Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density.

-

References

- 1. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxythis compound on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Xanthones protects lead-induced chronic kidney disease (CKD) via activating Nrf-2 and modulating NF-kB, MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages by isolated xanthones from the roots of Cratoxylum formosum ssp. pruniflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

Xanthones as privileged structures in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The xanthone core, a dibenzo-γ-pyrone heterocyclic system, represents a "privileged structure" in the field of medicinal chemistry.[1] This unique tricyclic framework is a common motif in a multitude of natural products derived from higher plants, fungi, and lichens, which exhibit a broad spectrum of pharmacological activities.[1] The inherent structural features of xanthones, including their planar aromatic system and the presence of a hydrogen bond-accepting carbonyl group, allow them to interact with a wide variety of biological targets, making them attractive scaffolds for drug discovery.[2][3] This technical guide provides a comprehensive overview of xanthones, detailing their synthesis, biological activities with quantitative data, key experimental protocols, and the signaling pathways they modulate.

The this compound Scaffold: Synthesis and Properties

The fundamental structure of this compound is 9H-xanthen-9-one. The remarkable diversity of naturally occurring and synthetic xanthones arises from the varied substitution patterns on the A and B rings.[1] Common substituents include hydroxyl, methoxy, prenyl, and glycosyl groups, which significantly influence the molecule's physicochemical properties and biological activity.[1][4]

A widely employed and efficient method for the synthesis of the this compound core is the condensation of a 2-hydroxybenzoic acid derivative with a phenol, often catalyzed by Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).[4][5][6] This one-pot synthesis is valued for its operational simplicity and generally good yields.[4][5]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics in various disease areas.[2][7]

Anticancer Activity